molecular formula C7H14ClNO3 B1435795 Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride CAS No. 2044902-55-6

Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride

Cat. No. B1435795
CAS RN: 2044902-55-6
M. Wt: 195.64 g/mol
InChI Key: JTIRPMBFEFPIBG-UHFFFAOYSA-N
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Description

“Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2044902-55-6 .


Physical And Chemical Properties Analysis

The boiling point of this compound was not found in the search results . More detailed physical and chemical properties were not available from the search results.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride serves as a precursor in the synthesis of various pyrrole derivatives. For instance, it has been used in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate through a thermal oxazolone–pyrone rearrangement process. This synthesis pathway is notable for its high overall yield and conversion into 3-methylpyrrole by hydrolysis and decarboxylation, highlighting its utility in organic synthesis and chemical research (Cornforth & Du Ming-hui, 1990).

Study of Tautomerism

Research on the tautomerism of N-butyl-4-methoxycarbonylpyrrolid-3-one and its hydrochlorides, including derivatives similar to this compound, has provided insights into the ionization properties and equilibrium shifts of these compounds in various solvents. Such studies are crucial for understanding the chemical behavior and stability of potential pharmaceutical intermediates (Arbuzov et al., 1972).

Improvement and Synthesis for Scale-up Production

The compound has also been involved in the improved synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a process notable for its high yield and purity without the undesirable byproduct-△ 2 isomer. This procedure's simplicity and safety make it suitable for scale-up production, demonstrating the compound's relevance in the pharmaceutical manufacturing sector (Cheng Qing-fang, 2005).

Conductive Material Synthesis

In the field of materials science, this compound derivatives have been utilized in the synthesis and oxidative polymerization of 3-alkylthiopyrroles, leading to the production of conductive polypyrrole films. This application is significant for developing advanced materials with potential electronic and electrochemical applications (Berlin et al., 1990).

Relay Catalysis

The compound has facilitated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction. This method allows for the introduction of substituents at the pyrrole nitrogen, showcasing the compound's utility in complex organic synthesis and medicinal chemistry research (Galenko et al., 2015).

Safety and Hazards

The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray associated with the compound .

properties

IUPAC Name

methyl 3-methoxypyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIRPMBFEFPIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2044902-55-6
Record name methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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